molecular formula C7H8BrNO2 B1285444 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 920490-72-8

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No.: B1285444
CAS No.: 920490-72-8
M. Wt: 218.05 g/mol
InChI Key: WYDQWSLLEDKSKL-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one: is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the third position, a methoxy group at the fourth position, and a methyl group at the first position of the pyridin-2(1H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-1-methylpyridin-2(1H)-one.

    Bromination: The bromination of 4-methoxy-1-methylpyridin-2(1H)-one is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one: undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridin-2(1H)-one ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted pyridin-2(1H)-one derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one: has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one: can be compared with other similar compounds, such as:

    3-Bromo-4-methoxy-1-phenylpyridin-2(1H)-one: Similar structure but with a phenyl group instead of a methyl group.

    3-Bromo-4-methoxy-1-ethylpyridin-2(1H)-one: Similar structure but with an ethyl group instead of a methyl group.

    3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

The uniqueness of This compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

3-bromo-4-methoxy-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDQWSLLEDKSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580822
Record name 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920490-72-8
Record name 3-Bromo-4-methoxy-1-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920490-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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